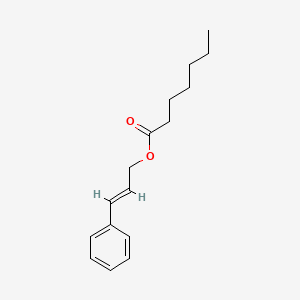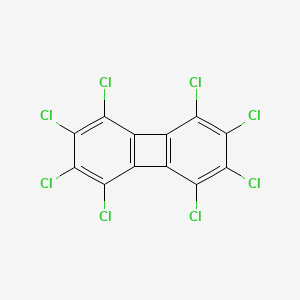
Barium isohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium isohexadecanoate is a chemical compound that belongs to the class of barium carboxylates. It is formed by the reaction of barium with isohexadecanoic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium isohexadecanoate can be synthesized through a reaction between barium hydroxide and isohexadecanoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with isohexadecanoic acid to form this compound and water. The reaction can be represented as follows:
Ba(OH)2+2C16H33COOH→Ba(C16H33COO)2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by mixing barium chloride with isohexadecanoic acid in the presence of a suitable solvent. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form barium carbonate and other by-products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form barium and isohexadecanoic acid.
Substitution: this compound can undergo substitution reactions, where the barium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and isohexadecanoic acid derivatives.
Reduction: Barium and isohexadecanoic acid.
Substitution: Barium salts and substituted metal carboxylates.
Wissenschaftliche Forschungsanwendungen
Barium isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.
Medicine: This compound is explored for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: this compound is used in the production of lubricants, plasticizers, and other industrial products.
Wirkmechanismus
The mechanism of action of barium isohexadecanoate involves its interaction with cellular components and enzymes. Barium ions can interfere with cellular processes by binding to proteins and enzymes, altering their function. This can lead to changes in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Barium stearate: Similar to barium isohexadecanoate, barium stearate is a barium carboxylate used in various industrial applications.
Barium palmitate: Another barium carboxylate with similar properties and applications.
Barium oleate: Known for its use in the production of lubricants and plasticizers.
Uniqueness: this compound is unique due to its specific fatty acid chain length and branching, which imparts distinct physical and chemical properties compared to other barium carboxylates. This uniqueness makes it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93803-91-9 |
|---|---|
Molekularformel |
C32H62BaO4 |
Molekulargewicht |
648.2 g/mol |
IUPAC-Name |
barium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Ba/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
ZTSNDTYCZHLZSX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


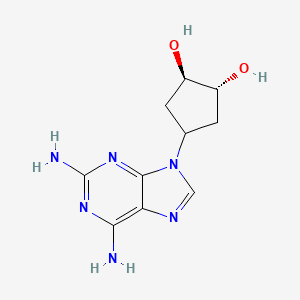

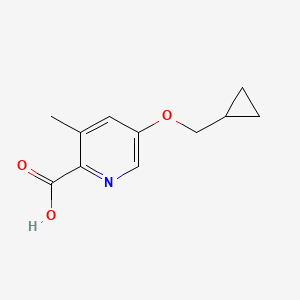
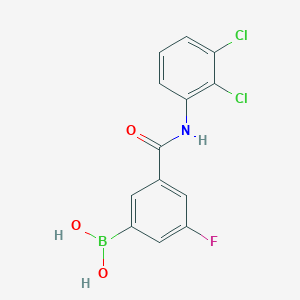
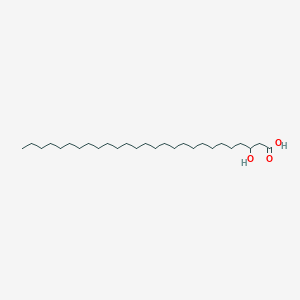
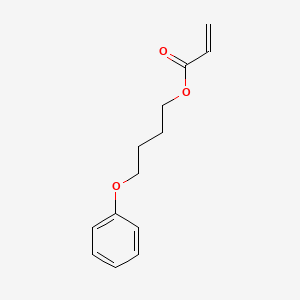
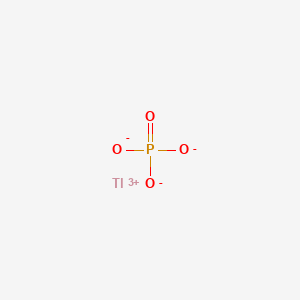

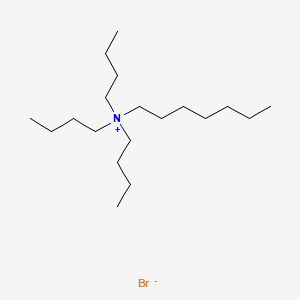
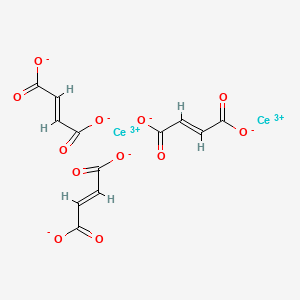
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
